molecular formula C20H17ClFN3O2 B2707746 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251625-94-1

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2707746
CAS No.: 1251625-94-1
M. Wt: 385.82
InChI Key: UQSGZVVOQYXVPU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a 4-chlorophenyl and 6-methyl substituent on the pyrimidine core, linked via an ether oxygen to an acetamide group. The acetamide is further substituted with a 4-fluoro-2-methylphenyl moiety. Such structural features are common in medicinal chemistry, where pyrimidine rings serve as bioisosteres for aromatic systems, and halogenated aryl groups enhance lipophilicity and target binding . The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous acetamide derivatives .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c1-12-9-16(22)7-8-17(12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-3-5-15(21)6-4-14/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSGZVVOQYXVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C20H17ClFN3O
  • Molecular Weight : 385.8 g/mol
  • CAS Number : 1251582-88-3
  • Chemical Structure :
    • The compound features a pyrimidine core substituted with a chlorophenyl group and a fluoro-methylphenyl acetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are vital in neurotransmission and nitrogen metabolism, respectively. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
  • Receptor Interaction : The compound may also interact with specific receptors involved in signal transduction pathways. For instance, docking studies have indicated potential binding to monoamine oxidase (MAO) receptors, which are crucial in the metabolism of neurotransmitters.

Antimicrobial Activity

Research has demonstrated that derivatives of similar structural frameworks exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown:

  • Moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other tested strains, indicating a selective efficacy profile.

Anticancer Potential

Compounds with similar chemical structures have been evaluated for anticancer activities. The introduction of halogenated aromatic groups is often associated with enhanced cytotoxicity against cancer cell lines.

Neuropharmacological Effects

Studies involving related compounds indicate potential antidepressant effects, as evidenced by behavioral tests in animal models (e.g., tail suspension test). The modulation of neurotransmitter systems could provide therapeutic avenues for mood disorders.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the AChE inhibitory activity showing IC50 values ranging from 1.5 to 3.0 µM for structurally similar compounds, suggesting potential for cognitive enhancement.
Study 2Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting moderate inhibition zones indicating potential therapeutic use in infections.
Study 3Conducted docking studies revealing strong interactions with MAO-A receptor sites, suggesting implications for mood regulation and anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the following structural features:

  • Pyrimidine Core : Essential for maintaining biological activity; modifications can enhance or reduce potency.
  • Substituents : The presence of halogens (e.g., chlorine, fluorine) on the aromatic rings significantly affects the lipophilicity and binding affinity to target sites.
  • Functional Groups : The acetamide moiety contributes to solubility and interaction with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]oxy}Acetamide () Structural Difference: The pyrimidine’s 2-position bears a 4-methylpiperidinyl group instead of 4-chlorophenyl. The 2-fluorophenyl acetamide substituent also differs from the 4-fluoro-2-methylphenyl group in the target compound, affecting steric bulk and lipophilicity .
  • N-(4-Chlorophenyl)-2-{[6-Methyl-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl]oxy}Acetamide ()

    • Structural Difference : A pyrrolidinyl group replaces the 4-chlorophenyl at the pyrimidine’s 2-position.
    • Impact : Pyrrolidine’s smaller ring size and reduced basicity compared to piperidine may influence pharmacokinetic properties, such as metabolic stability .

Linkage Modifications

  • 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxyphenyl)Acetamide () Structural Difference: A thioether (C–S–C) linkage replaces the ether (C–O–C) group. Impact: The sulfur atom increases electron density and may enhance oxidative metabolism susceptibility. The 4-phenoxyphenyl acetamide substituent also introduces a bulkier aromatic system compared to the target compound’s fluorinated methylphenyl group .
  • 2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-ylAmino)-N-Phenylacetamide () Structural Difference: An amino (NH) linkage replaces the ether oxygen.

Aromatic Substituent Variations

  • N-(4-Fluoro-2-Methylphenyl) vs. N-(4-Chlorophenyl) Derivatives Example: Compounds 1b (4-chlorophenyl) and 1c (4-fluorophenyl) in . Impact: Fluorine’s electronegativity increases polarity and may enhance blood-brain barrier penetration, while chlorine’s larger size improves hydrophobic interactions.

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight Substituents (Pyrimidine/Acetamide) LogP* Biological Activity (Reported)
Target Compound 413.9 4-Cl, 6-Me / 4-F, 2-Me 3.8 Anticandidate (hypothesized)
N-(2-Fluorophenyl)-...Piperidinyl (E6) 386.4 4-Me-Piperidinyl / 2-F 2.9 Antibacterial (predicted)
2-[(4-Me-6-Oxo)Thio]-...Phenoxy (E11) 368.4 4-Me, 6-Oxo / 4-Phenoxy 4.1 Antifungal (tested)
N-(4-Cl-Phenyl)-...Pyrrolidinyl (E15) 375.9 Pyrrolidinyl / 4-Cl 3.2 Immunomodulatory (hypothesized)

*LogP estimated using fragment-based methods.

Structural and Crystallographic Insights

  • Dihedral Angles and Conformation : In pyrimidine derivatives like those in , dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl groups) influence molecular planarity and stacking interactions. The target compound’s 4-fluoro-2-methylphenyl group may adopt a similar conformation, optimizing π-π interactions in protein binding pockets .

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